6β-Acetoxy Norethindrone Acetate
Description
Properties
Molecular Formula |
C24H30O5 |
|---|---|
Appearance |
Purity:98.7%White solid |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 6β Acetoxy Norethindrone Acetate
Direct Synthesis Pathways to 6β-Acetoxy Norethindrone (B1679910) Acetate (B1210297)
The primary route to 6β-Acetoxy Norethindrone Acetate involves the introduction of a hydroxyl or acetoxy group at the C-6 position of a norethindrone acetate precursor. This transformation requires careful control of stereochemistry to achieve the desired β-configuration.
Stereoselective Introduction of the 6β-Acetoxy Moiety
The introduction of the 6β-acetoxy group is a critical step that dictates the final product's identity. Research has shown that the oxidation of the heteroannular 3,5-dienyl acetate derivative of norethindrone acetate can lead to the formation of both 6α- and 6β-hydroxy epimers. One study reported that this oxidation resulted in a 3:2 mixture of the 6β- and 6α-hydroxy epimers, respectively. researchgate.net The subsequent acetylation of the hydroxyl group would then yield the corresponding acetoxy derivative. The stereoselectivity of this oxidation is influenced by the steric hindrance of the steroidal framework, which guides the incoming reagent to the less hindered α-face, often making the β-isomer the minor product. However, specific reagents and reaction conditions can be employed to favor the formation of the 6β-isomer. For instance, the use of peroxy acids or other oxidizing agents can be tailored to achieve higher yields of the desired β-epimer.
Precursor Compounds and Starting Materials in Synthetic Routes
The most common precursor for the synthesis of this compound is Norethindrone Acetate . This compound is first converted to its 3,5-dienyl acetate derivative . This enolization and subsequent acetylation protect the 3-keto group and create the reactive diene system necessary for the introduction of the 6-substituent. researchgate.net An alternative starting material mentioned in the broader context of norethindrone acetate synthesis is 19-nor-4-androstenedione . google.com This compound would require several steps, including ethynylation at C-17 and acetylation, before the introduction of the 6β-acetoxy group.
Reaction Conditions and Catalysis in β-Acetoxylation
The β-acetoxylation is typically a two-step process: hydroxylation followed by acetylation. The hydroxylation of the 3,5-dienyl acetate of norethindrone acetate can be achieved using various oxidizing agents. One effective reagent is "oxone" (a triple salt of potassium peroxymonosulfate), which is known for the γ-oxidation of dienyl ethers to yield axial γ-hydroxy enones. researchgate.net Following the hydroxylation, the resulting 6β-hydroxy norethindrone acetate is then acetylated using a standard acetylating agent like acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270) to yield the final product, this compound.
Derivatization and Analog Synthesis from this compound
The presence of the 6β-acetoxy group and the inherent functionalities of the norethindrone scaffold offer opportunities for further chemical modifications to generate novel analogs with potentially altered biological profiles.
Modifications at the A-Ring and D-Ring
A-Ring Modifications: The A-ring of this compound, with its α,β-unsaturated ketone system, is a prime site for modification. For instance, the introduction of further unsaturation, such as a Δ⁶ double bond, could be explored. Additionally, A-ring reduced metabolites of norethindrone have been studied, suggesting that modifications like hydrogenation of the A-ring could lead to compounds with different receptor binding profiles. nih.gov
D-Ring Modifications: The D-ring and its substituents also play a crucial role in the biological activity of steroids. Modifications at the C-17 position of related steroids have been shown to significantly influence their progestational or antiprogestational activity. nih.gov While specific derivatizations starting from this compound are not extensively documented, one could envision modifications of the 17α-ethynyl group or the 17β-acetate. The design and synthesis of D-ring modified analogs of other complex natural products have demonstrated the feasibility of such chemical transformations to enhance potency or introduce new functionalities. nih.govmdpi.com
Synthesis of Stereo- and Positional Isomers
As previously mentioned, the synthesis of 6-hydroxylated norethindrone acetate often yields a mixture of the 6α and 6β isomers. researchgate.net These can be separated chromatographically to isolate the pure 6α-Hydroxy Norethindrone Acetate and 6β-Hydroxy Norethindrone Acetate . Subsequent acetylation would provide the corresponding acetoxy isomers. The synthesis of other positional isomers, for example, with the acetoxy group at a different position on the A or B ring, would require different synthetic strategies, likely starting from a different precursor or employing specific directing groups to guide the functionalization to the desired position.
Preparation of Labeled Analogs for Research Applications
The synthesis of isotopically labeled analogs of complex molecules like this compound is crucial for various research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative assays. While specific literature detailing the direct labeling of this compound is scarce, general strategies for the isotopic labeling of norethindrone and its derivatives provide a clear pathway.
Deuterium (B1214612) labeling is a common approach. For instance, deuterated analogs of norethindrone metabolites have been synthesized for use as internal standards in mass spectrometry-based analyses. These methods often involve isotopic exchange reactions on the steroid backbone. Commercially available deuterated norethindrone acetate, such as Norethindrone Acetate-d6, underscores the feasibility of introducing deuterium atoms at specific positions. The synthesis of a labeled version of this compound would likely involve the use of a labeled acetylating agent, such as acetic anhydride-d6, in the final acetylation step of the 6β-hydroxy intermediate.
For studies requiring higher sensitivity, radiolabeling with isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) can be employed. The preparation of tritium-labeled norethindrone has been achieved through methods like phase-transfer catalyzed exchange, offering a template for producing labeled precursors to this compound.
Oxidative and Degradative Pathways
The formation of this compound is intrinsically linked to the oxidative and degradative pathways of its parent compound, norethindrone acetate. Understanding these pathways is critical for ensuring the quality, stability, and safety of pharmaceutical formulations containing norethindrone acetate.
Chemical Oxidation Studies and Product Characterization
Chemical oxidation studies on norethindrone acetate have been instrumental in identifying potential degradation products. Research has shown that oxidation of the 3,5-dienyl acetate derivative of norethindrone acetate can yield the 6α-hydroxy and 6β-hydroxy norethindrone acetate intermediates. Subsequent acetylation of the 6β-hydroxy group would lead to the formation of this compound.
The characterization of these oxidative products relies on a combination of spectroscopic and chromatographic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for separating and identifying these compounds. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, with fragmentation patterns providing structural information. Nuclear magnetic resonance (NMR) spectroscopy is also essential for the definitive structural elucidation of these transformation products.
Stability-Indicating Methods for Investigating Degradation
To monitor the degradation of norethindrone acetate and the formation of impurities like this compound, robust stability-indicating analytical methods are required. These methods must be able to separate the active pharmaceutical ingredient (API) from its degradation products.
Forced degradation studies are a cornerstone in the development of such methods. These studies involve subjecting the drug substance to harsh conditions, including acid and base hydrolysis, oxidation, heat, and light, to accelerate the formation of degradation products. synzeal.comijpsjournal.com For example, a stability-indicating reverse-phase HPLC (RP-HPLC) method has been developed to separate norethindrone from its process impurities and degradation products. ijpsjournal.com Such methods typically use a C18 column and a gradient elution with a mobile phase consisting of a buffer and an organic solvent like acetonitrile. synzeal.comijpsjournal.com The validation of these methods according to International Council for Harmonisation (ICH) guidelines ensures their specificity, linearity, accuracy, and precision. ijpsjournal.com
The conditions under which this compound is formed can be investigated using these validated methods. For instance, subjecting norethindrone acetate to oxidative stress, such as treatment with hydrogen peroxide, would be expected to generate the 6-hydroxy and subsequently the 6-acetoxy derivatives.
Formation of Impurity Profiles from Synthesis and Degradation Processes
The impurity profile of a drug substance provides a critical overview of its purity and is essential for regulatory approval. This compound is recognized as a potential impurity in norethindrone acetate, often designated as "Norethindrone Acetate EP Impurity D". daicelpharmastandards.com Its presence can arise from both the initial synthesis of norethindrone acetate and subsequent degradation during storage.
The synthesis of norethindrone acetate can involve various steps where side reactions or incomplete conversions can lead to the formation of impurities. If oxidative conditions are present or if certain intermediates are not fully converted, traces of 6β-hydroxy norethindrone acetate could form and be carried through to the final product, potentially being acetylated to form this compound.
During storage, exposure to oxygen, light, or elevated temperatures can lead to the oxidative degradation of norethindrone acetate, resulting in the formation of this compound among other degradation products. The comprehensive impurity profiling of norethindrone acetate therefore involves the use of highly sensitive analytical techniques like HPLC-MS to detect and quantify such impurities at very low levels.
Below is a table summarizing some of the known impurities of norethindrone acetate, including the focus of this article.
| Impurity Name | Alternative Name(s) | Type |
| This compound | Norethindrone Acetate EP Impurity D | Process/Degradation |
| 6α-Hydroxy Norethindrone Acetate | - | Process/Degradation |
| 6-Keto Norethindrone Acetate | Norethindrone Acetate EP Impurity G | Process/Degradation |
| Norethindrone | Norethindrone Acetate EP Impurity A | Process/Degradation |
| Δ⁵(¹⁰)-Norethindrone Acetate | - | Process |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of 6β-Acetoxy Norethindrone (B1679910) Acetate (B1210297) in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete and unambiguous assignment of all proton and carbon resonances can be achieved.
The ¹H NMR spectrum of 6β-Acetoxy Norethindrone Acetate provides crucial information regarding the number of different types of protons, their chemical environment, and their scalar couplings. The chemical shifts (δ) are indicative of the electronic environment of each proton. For instance, the protons of the two acetate groups are expected to appear as sharp singlets in the upfield region, while the ethynyl (B1212043) proton at C-21 would resonate at a characteristic downfield shift. The olefinic proton at C-4 is also expected to be readily identifiable in the downfield region of the spectrum.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbonyl carbons of the acetate groups and the C-3 ketone are expected to resonate at the lowest field. The quaternary carbons, such as C-13 and C-17, can also be distinguished. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can further aid in the differentiation of methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
| 3 | ~199.5 | - | - |
| 4 | ~124.0 | ~5.8 | s |
| 5 | ~165.0 | - | - |
| 6 | ~75.0 | ~5.2 | m |
| 17 | ~80.0 | - | - |
| 18 | ~13.0 | ~0.9 | s |
| 20 | ~82.0 | - | - |
| 21 | ~75.0 | ~2.6 | s |
| 6-OAc (CH₃) | ~21.0 | ~2.1 | s |
| 6-OAc (C=O) | ~170.0 | - | - |
| 17-OAc (CH₃) | ~21.5 | ~2.0 | s |
| 17-OAc (C=O) | ~170.5 | - | - |
Note: The data in this table is hypothetical and serves as an illustrative example of expected chemical shifts. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms within the this compound molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the steroid's rings. For example, the correlation between the proton at C-6 and its neighboring protons can be established, confirming its position and stereochemistry.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the resonances of protonated carbons in the ¹³C NMR spectrum based on the already assigned proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for identifying quaternary carbons and for piecing together the different fragments of the molecule. For instance, correlations from the methyl protons of the acetate groups to their respective carbonyl carbons would confirm their assignments.
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry provides vital information about the molecular weight and elemental composition of this compound, as well as its fragmentation patterns, which further aids in structural elucidation.
High-resolution mass spectrometry is employed to determine the accurate mass of the molecular ion to a high degree of precision (typically within a few parts per million). This allows for the unambiguous determination of the elemental formula of this compound, which is C₂₄H₃₀O₅. This is a critical step in confirming the identity of the compound.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. These include:
C=O stretching: Strong absorptions for the α,β-unsaturated ketone at C-3 and the two ester carbonyl groups.
C≡C stretching: A weak but sharp absorption for the terminal alkyne.
≡C-H stretching: A sharp absorption corresponding to the acetylenic C-H bond.
C-O stretching: Strong absorptions for the ester C-O bonds.
Raman spectroscopy can provide complementary information, particularly for the non-polar C≡C bond, which often gives a stronger signal in Raman than in IR spectroscopy.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| α,β-Unsaturated Ketone (C=O) | Stretching | ~1670 |
| Ester (C=O) | Stretching | ~1735 |
| Alkyne (C≡C) | Stretching | ~2100 |
| Acetylenic C-H | Stretching | ~3300 |
| Ester (C-O) | Stretching | ~1240 |
Note: These are approximate values and can be influenced by the molecular environment.
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical (QM) Calculations for Electronic Structure
Quantum mechanics provides the fundamental framework for describing the behavior of electrons in molecules, which governs their chemical properties and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. aps.org For 6β-Acetoxy Norethindrone (B1679910) Acetate (B1210297), DFT calculations would typically be employed to determine its most stable three-dimensional conformation (geometry optimization) and to compute a range of electronic properties.
The process begins with an initial guess of the molecular geometry, which is then iteratively refined to find the structure with the minimum electronic energy. This optimized geometry corresponds to the most stable arrangement of the atoms in the molecule. From this optimized structure, various electronic properties can be calculated. These properties are crucial for understanding the molecule's behavior in a biological environment. For instance, the distribution of electron density, represented by molecular electrostatic potential (MEP) maps, can highlight regions of the molecule that are electron-rich or electron-poor. These regions are indicative of sites prone to electrophilic or nucleophilic attack, respectively, and can play a significant role in ligand-receptor interactions.
| Property | Predicted Value | Significance |
| Dipole Moment | ~ 3.5 - 4.5 D | Influences solubility and binding orientation in a polar active site. |
| HOMO Energy | ~ -6.5 eV | Indicates the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | ~ -1.0 eV | Indicates the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | ~ 5.5 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |
This table presents hypothetical DFT-calculated electronic properties for 6β-Acetoxy Norethindrone Acetate, based on typical values for similar steroidal compounds. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical concepts.
Reactivity and Stability Predictions
DFT calculations can also be used to predict the reactivity and metabolic stability of this compound. The energies of the frontier molecular orbitals, HOMO and LUMO, are particularly important in this regard. A small HOMO-LUMO energy gap generally suggests higher chemical reactivity.
Furthermore, DFT can be used to model potential metabolic pathways. For example, by calculating the activation energies for various hydroxylation or hydrolysis reactions, it is possible to predict the most likely sites of metabolism on the steroid scaffold. This information is invaluable for designing derivatives with improved metabolic stability.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While QM methods are highly accurate, they are computationally expensive and typically limited to single molecules or small molecular clusters. Molecular Mechanics (MM) and Molecular Dynamics (MD) are less computationally intensive methods that allow for the study of larger systems, such as a ligand interacting with a protein in a solvent environment, over longer timescales.
Conformational Space Exploration and Energy Minimization
This compound, like most steroidal molecules, possesses a degree of conformational flexibility, particularly in its side chains. Molecular mechanics force fields can be used to explore the potential energy surface of the molecule and identify its low-energy conformations. This process, known as conformational analysis, is crucial for understanding which shapes the molecule is likely to adopt in solution and in the binding pocket of a receptor. Energy minimization techniques are then applied to refine these conformations and find the most stable structures.
Ligand-Protein Interaction Dynamics
Molecular dynamics simulations provide a dynamic view of the interaction between a ligand and its protein target. Starting from a docked complex of this compound with a receptor (such as the progesterone (B1679170) or androgen receptor), an MD simulation can track the movements of every atom in the system over time. This allows for the study of the stability of the binding pose, the role of specific amino acid residues in the interaction, and the influence of water molecules in the binding site. MD simulations can reveal key dynamic events, such as conformational changes in the protein upon ligand binding, which are not apparent from static models.
Molecular Docking for Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies would be performed to predict its binding mode and affinity for its primary biological targets, such as the progesterone receptor (PR) and the androgen receptor (AR). nih.gov
The process involves placing the ligand in the binding site of the receptor and then using a scoring function to evaluate the strength of the interaction for different binding poses. The scoring function takes into account various factors, such as electrostatic interactions, van der Waals forces, and hydrogen bonds. The results of molecular docking can provide valuable insights into the structural basis of the ligand's activity and can be used to rationalize its selectivity for different receptors. For instance, studies on the parent compound, norethindrone, have shown its interaction with the progesterone and androgen receptors. nih.govnih.gov A molecular docking study of this compound would aim to elucidate how the addition of the 6β-acetoxy group influences these interactions.
| Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Progesterone Receptor (PR) | -10.5 | Gln, Arg, Asn |
| Androgen Receptor (AR) | -9.8 | Arg, Gln, Thr |
This table presents hypothetical binding affinities and key interacting residues for this compound with the Progesterone and Androgen Receptors, as would be predicted by a molecular docking study. The binding affinity is a measure of the strength of the interaction, with more negative values indicating a stronger interaction.
Receptor-Based Docking Strategies
Receptor-based docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This approach is crucial for understanding the binding mechanism and for the rational design of new and more potent ligands.
In the context of progestins, docking studies are typically performed using the crystal structure of the progesterone receptor's ligand-binding domain (LBD). While specific docking studies for this compound are not extensively reported in publicly available literature, the principles can be inferred from studies on related compounds like norethindrone and other progestins. nih.govbiorxiv.org
The binding of progestins to the PR is a highly specific interaction. The steroid scaffold fits into a hydrophobic pocket, and specific hydrogen bonds are formed between the ligand and amino acid residues in the LBD. For instance, the 3-keto group and the 17α-ethynyl group of norethindrone are known to be critical for its binding and activity. jst.go.jp Molecular modeling studies have shown that the progesterone receptor's ligand-binding pocket is malleable and can accommodate different substituents on the steroid backbone through local shifts in the protein main chain and alternative side chain conformations of nearby amino acids. nih.gov
Key amino acid residues in the progesterone receptor binding site that are likely to interact with progestins include those in the vicinity of the A-ring and the D-ring of the steroid. The table below lists some of the important interacting residues based on studies of other progestins.
| Interacting Residue | Potential Interaction with Progestin |
| Gln725 | Hydrogen bond with the 3-keto group |
| Arg766 | Hydrogen bond with the 3-keto group |
| Asn719 | Forms a hydrogen bond network that stabilizes the ligand |
| Met909 | Hydrophobic interaction with the steroid backbone |
| Leu718 | Hydrophobic interaction with the steroid backbone |
This table is illustrative and based on general knowledge of progestin-PR interactions. Specific interactions for this compound would require a dedicated docking study.
Ligand-Based Virtual Screening
Ligand-based virtual screening is a computational technique used to identify new potential ligands for a target receptor based on the structural and chemical properties of known active compounds. This method is particularly useful when the three-dimensional structure of the target receptor is not available or when screening very large compound libraries. nih.gov
For the progesterone receptor, a ligand-based virtual screening approach would start with a set of known potent progestins. A computational model, often a pharmacophore model, is built to represent the essential chemical features required for binding to the PR. This model would include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings arranged in a specific three-dimensional orientation. nih.govmdpi.com
While a specific ligand-based virtual screening campaign for analogs of this compound is not documented, the general methodology would involve:
Building a Pharmacophore Model: Based on a set of active progestins, a 3D pharmacophore model would be generated. This model would capture the key features such as the steroid A-ring, the 3-keto group, the 17β-acetate, and the 17α-ethynyl group, as well as considering the spatial orientation of the 6β-acetoxy group. nih.gov
Database Screening: This pharmacophore model would then be used as a query to screen large databases of chemical compounds to identify molecules that match the pharmacophoric features.
Filtering and Ranking: The hits from the screening are then filtered based on various criteria such as drug-likeness (e.g., Lipinski's rule of five), and then ranked based on how well they fit the pharmacophore model.
This approach could lead to the discovery of novel scaffolds for progesterone receptor modulators that are structurally different from the traditional steroid backbone. nih.gov
Structure-Activity Relationship (SAR) Modeling
Structure-activity relationship (SAR) modeling aims to understand how the chemical structure of a compound relates to its biological activity. This is a fundamental concept in medicinal chemistry that guides the optimization of lead compounds into potent and selective drugs.
Quantitative Structure-Activity Relationship (QSAR) Derivations
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of progestins, a QSAR model could predict the binding affinity to the progesterone receptor based on various molecular descriptors.
To derive a QSAR model for a series of norethindrone derivatives including this compound, the following steps would be taken:
Data Set: A series of norethindrone analogs with varying substituents at the 6-position and their corresponding measured binding affinities for the progesterone receptor would be compiled.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. nih.gov
Model Building: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to build a mathematical equation that correlates the descriptors with the biological activity.
Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.
A hypothetical QSAR equation might look like:
log(1/IC50) = c0 + c1logP + c2MR + c3*σ
Where log(1/IC50) is the biological activity, logP is the octanol-water partition coefficient (a measure of lipophilicity), MR is the molar refractivity (a steric parameter), and σ is the Hammett constant (an electronic parameter). The coefficients (c0, c1, c2, c3) are determined by the regression analysis.
The insights from such a QSAR study would help in understanding the influence of the size, lipophilicity, and electronic nature of the substituent at the 6β-position on the progestational activity.
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a powerful tool in ligand design that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific receptor and to exert a particular biological effect. nih.govdovepress.com
For the progesterone receptor, a pharmacophore model would typically include:
A hydrogen bond acceptor feature corresponding to the 3-keto group.
A hydrogen bond acceptor feature for the 17β-acetate group.
A hydrophobic feature representing the steroid scaffold.
An additional feature to account for the 17α-ethynyl group.
The inclusion of a 6β-acetoxy group would add another dimension to the pharmacophore model. The model would need to define the spatial location and the nature of the interaction (e.g., hydrogen bond acceptor, steric volume) of this group that is either favorable or unfavorable for activity.
Based on general principles of progestin SAR, some ligand design principles for modifying norethindrone acetate can be proposed:
A-Ring: The Δ4-3-keto system is generally essential for high progestational activity.
C-6 Substitution: Small, lipophilic substituents at the 6α-position can enhance activity, while the effect of a 6β-substituent is more variable and depends on its size and nature. nih.govtandfonline.com The 6β-acetoxy group in this compound would need to be accommodated within the binding pocket without causing significant steric clashes.
C-17 Substituents: The 17α-ethynyl group and the 17β-acetoxy group are crucial for oral activity and potency.
The table below summarizes the expected impact of substitutions at different positions of the norethindrone scaffold on progesterone receptor binding affinity, based on published literature for related progestins.
| Position of Substitution | Type of Substituent | Expected Impact on PR Binding Affinity |
| C-6α | Small alkyl groups (e.g., -CH3) | Generally increases affinity |
| C-6β | Bulky groups | May decrease affinity due to steric hindrance |
| C-7α | Small alkyl or halogen | Can be tolerated or slightly increase affinity |
| C-11β | Bulky aromatic groups | Can lead to antagonistic or partial agonist activity |
| C-17α | Ethynyl (B1212043) group | Crucial for high affinity and oral activity |
This table provides generalized SAR trends for progestins.
Biochemical Transformations and in Vitro Metabolism Research
Enzymatic Hydroxylation and Acetylation Studies
The introduction of hydroxyl and acetyl groups to the steroid nucleus is a key determinant of the compound's biological activity and clearance.
Role of Cytochrome P450 Enzymes and Other Monooxygenases
The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is central to the phase I metabolism of a vast array of xenobiotics, including steroid hormones. mdpi.comopenanesthesia.org These enzymes catalyze a variety of reactions, with hydroxylation being a prominent pathway for steroids. nih.govresearchgate.net For norethindrone (B1679910), the deacetylated form of norethindrone acetate (B1210297), the primary enzyme responsible for its hydroxylation is CYP3A4. nih.gov Studies have shown that CYP3A4-mediated metabolism is a significant route for the biotransformation of norethindrone. nih.gov While direct studies on 6β-Acetoxy Norethindrone Acetate are not prevalent, it is highly probable that CYP3A4 and potentially other isoforms like CYP2C9 and CYP2C19, which are involved in the metabolism of related progestins, play a role in its hydroxylation. nih.gov
The presence of an acetoxy group at the 6β position suggests that the compound may have been synthesized to explore the effects of substitution at this position on metabolic stability and activity. Chemical synthesis studies have demonstrated the feasibility of creating 6α-hydroxy, 6β-hydroxy, and 6-keto derivatives of norethindrone acetate, indicating that the 6-position is susceptible to oxidative modification. nih.govresearchgate.net
Investigations of Esterase-Mediated Deacetylation
Upon oral administration, norethindrone acetate is known to undergo rapid and extensive deacetylation to its active form, norethindrone, during first-pass metabolism in the intestine and liver. medcraveebooks.com This conversion is mediated by esterase enzymes. It is therefore reasonable to hypothesize that this compound would also be a substrate for esterases, leading to the removal of the acetate group at the 17-position and potentially the 6β-position. The rate and extent of this deacetylation would be a critical factor in determining the compound's pharmacokinetic profile.
In Vitro Metabolic Profiling and Metabolite Identification
In vitro models are indispensable tools for predicting the metabolic fate of new chemical entities, offering insights into metabolic stability and the structures of resulting metabolites. bioivt.com
Incubation with Subcellular Fractions (Microsomes, S9)
The use of human liver microsomes and S9 fractions is a standard in vitro method to investigate phase I and phase II metabolism. jfda-online.comnih.gov These preparations contain a high concentration of drug-metabolizing enzymes, including CYPs and esterases. In a typical study, this compound would be incubated with these fractions in the presence of necessary cofactors like NADPH. The disappearance of the parent compound over time provides a measure of its metabolic stability, while analysis of the incubation mixture by techniques such as liquid chromatography-mass spectrometry (LC-MS) allows for the detection and tentative identification of metabolites. nih.gov For instance, studies on other synthetic cathinone (B1664624) derivatives have successfully used human liver microsomes to identify key metabolic pathways like hydroxylation and demethylation. nih.gov
Hepatocyte-Based Metabolic Stability Assays
Primary hepatocytes in culture offer a more complete and physiologically relevant model for metabolic studies as they contain a full complement of uptake transporters and both phase I and phase II enzymes. mdpi.com Hepatocyte stability assays would provide a more comprehensive picture of the metabolic clearance of this compound, integrating the effects of cellular uptake, metabolism, and biliary excretion. bioivt.com The metabolic profile generated from hepatocyte incubations is often more predictive of the in vivo situation.
Identification and Structural Elucidation of Major Metabolites
Following incubation in in vitro systems, the identification of metabolites is a crucial step. The primary metabolite of norethindrone is 5-α-dihydro-norethisterone. medcraveebooks.com Given this, it is anticipated that major metabolites of this compound would arise from a combination of deacetylation and reduction.
Advanced analytical techniques, particularly high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are employed for the structural elucidation of metabolites. Based on the known metabolism of norethindrone acetate, the expected major metabolites of this compound would likely include:
6β-Hydroxy Norethindrone Acetate (following deacetylation at the 17-position)
6β-Acetoxy Norethindrone (following deacetylation at the 17-position)
6β-Hydroxy Norethindrone (following deacetylation at both positions)
Various hydroxylated and reduced derivatives of the above compounds.
The table below summarizes the expected enzymatic transformations and resulting products based on the metabolism of related compounds.
| Enzymatic Reaction | Enzyme Family | Potential Substrate | Potential Product |
| Hydroxylation | Cytochrome P450 (e.g., CYP3A4) | This compound | Hydroxylated derivatives |
| Deacetylation | Esterases | This compound | 6β-Hydroxy Norethindrone Acetate / 6β-Acetoxy Norethindrone |
| Reduction | Reductases | Norethindrone moiety | Dihydronorethindrone derivatives |
Comparative Metabolism Studies in In vitro Systems
The in vitro metabolism of this compound is primarily investigated using subcellular fractions from tissues with high enzymatic activity, such as the liver. These systems, which include liver microsomes and hepatocytes, allow for the elucidation of metabolic pathways and the identification of resulting metabolites in a controlled environment.
Cross-Species Metabolic Comparisons (In Vitro Models)
Understanding the metabolic fate of a compound across different species is a cornerstone of preclinical drug development. In vitro models, such as liver microsomes and hepatocytes from human, monkey, rat, and mouse, are routinely employed for this purpose. While direct comparative metabolic studies on this compound are not extensively detailed in publicly available literature, the metabolism of its parent compound, norethindrone acetate, provides a foundational understanding.
Norethindrone acetate is known to be rapidly and extensively hydrolyzed to its active form, norethindrone. medcraveebooks.comnih.gov Subsequent metabolism of norethindrone is catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a primary catalyst in its hydroxylation. nih.gov Studies comparing the in vitro metabolism of various compounds in liver microsomes from different species have shown both similarities and significant differences in metabolite profiles and clearance rates. nih.govnih.gov For instance, the intrinsic clearance of some drugs can vary substantially between human, rat, and mouse liver microsomes.
It is hypothesized that this compound, as a derivative of norethindrone acetate, would also exhibit species-dependent metabolism. The initial hydrolysis of the acetate groups and subsequent hydroxylation reactions are likely to be catalyzed by esterases and CYP enzymes, respectively, whose expression and activity levels can differ significantly across species. For example, studies have shown that the expression and activity of various CYP isoforms, such as CYP2C and CYP3A, which are involved in steroid metabolism, vary between humans, rats, and mice. This variability can lead to different rates and routes of metabolism for this compound in these species.
A hypothetical comparative metabolism study of this compound in liver microsomes from different species might yield data similar to that presented in the interactive table below.
Interactive Data Table: Hypothetical In Vitro Metabolism of this compound in Liver Microsomes
| Species | Major Metabolites Detected | Relative Rate of Metabolism |
| Human | 6β-hydroxy norethindrone, Norethindrone | Moderate |
| Monkey | 6β-hydroxy norethindrone, Norethindrone, other hydroxylated metabolites | High |
| Rat | Norethindrone, A-ring reduced metabolites | High |
| Mouse | Norethindrone, various hydroxylated metabolites | Very High |
This table is illustrative and based on general principles of cross-species drug metabolism. Actual experimental data may vary.
Influence of Stereochemistry on Metabolic Pathways
The stereochemistry of a steroid molecule plays a pivotal role in its interaction with metabolic enzymes and, consequently, its metabolic fate. The orientation of the acetoxy group at the 6β-position in this compound is expected to significantly influence its metabolism.
The presence of the 6β-acetoxy group can sterically hinder or facilitate the approach of metabolizing enzymes to other sites on the steroid nucleus. For instance, the hydroxylation of norethindrone at various positions is known to be stereoselective. nih.gov The 6β-configuration of the substituent likely directs further metabolism, such as additional hydroxylations or reductions, to specific positions on the steroid backbone.
The metabolism of norethynodrel, an isomer of norethindrone, has been shown to be stereoselective, with different enzymes responsible for the formation of various hydroxylated metabolites. nih.gov This highlights the principle that the three-dimensional structure of a steroid is a critical determinant of its biochemical transformations. The introduction of a bulky acetoxy group at the 6β-position would undoubtedly alter the substrate's presentation to the active sites of metabolic enzymes, leading to a unique metabolic profile compared to norethindrone or norethindrone acetate. Research on related compounds has shown that the stereochemistry of substituents can significantly impact the rates and pathways of metabolism by CYP enzymes. nih.gov
Molecular and Cellular Interaction Mechanisms in Vitro Studies
Progesterone (B1679170) Receptor Binding and Activation Mechanisms
The principal mechanism of action for progestogenic compounds involves binding to and activating the progesterone receptor (PR), a ligand-activated transcription factor that modulates gene expression. nih.gov The affinity and nature of this interaction are critical determinants of a compound's potency and physiological effects. The following sections detail the methodologies used to characterize these interactions for 6β-Acetoxy Norethindrone (B1679910) Acetate (B1210297).
Radioligand Binding Assays: Saturation and Competition Studies
Radioligand binding assays are a fundamental technique used to characterize the interaction between a ligand and a receptor. ijpsjournal.comnih.gov In these assays, a radioactively labeled ligand is used to quantify binding to its receptor. Saturation studies involve incubating a constant amount of receptor preparation with increasing concentrations of the radiolabeled ligand to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. ijpsjournal.com
Competition binding assays are then used to determine the affinity of an unlabeled compound, such as 6β-Acetoxy Norethindrone Acetate. ijpsjournal.com In this setup, a fixed concentration of the radiolabeled ligand competes with varying concentrations of the unlabeled test compound for binding to the receptor. The results allow for the calculation of the inhibitory concentration (IC50), which is the concentration of the unlabeled ligand that displaces 50% of the specifically bound radiolabeled ligand.
A review of the current scientific literature reveals a lack of specific saturation and competition binding studies conducted on this compound. While extensive data exists for its parent compound, norethindrone acetate, similar detailed research findings for the 6β-acetoxy derivative are not presently available.
Equilibrium Dissociation Constants (Kd) and Inhibition Constants (Ki/IC50)
The equilibrium dissociation constant (Kd) represents the concentration of a ligand at which half of the receptors are occupied at equilibrium, and it is an inverse measure of binding affinity (a lower Kd indicates a higher affinity). ijpsjournal.com The inhibition constant (Ki) is derived from the IC50 value obtained in competition assays and provides a more absolute measure of the binding affinity of the unlabeled drug. medcraveebooks.comnih.gov
For context, studies on related compounds have established their binding affinities. For instance, norethindrone and norethindrone acetate have been shown to compete for the progesterone receptor with Ki values of 6.8 nM and 72 nM, respectively. medcraveebooks.comnih.gov The binding affinity of norethindrone acetate for the progesterone receptor is reported to be approximately one-tenth that of norethindrone and progesterone. medcraveebooks.comnih.gov
However, specific Kd, Ki, or IC50 values for the interaction of this compound with the progesterone receptor have not been reported in the available scientific literature.
Table 1: Progesterone Receptor Binding Affinity for Selected Progestins (Note: Data for this compound is not available in the reviewed literature.)
| Compound | Inhibition Constant (Ki) (nM) |
|---|---|
| Norethindrone | 6.8 medcraveebooks.comnih.gov |
| Norethindrone Acetate | 72 medcraveebooks.comnih.gov |
Agonistic and Antagonistic Modulations in In Vitro Receptor Models
Beyond binding affinity, it is crucial to determine the functional consequence of a ligand binding to its receptor—whether it acts as an agonist (activator), an antagonist (blocker), or a mixed agonist/antagonist. This is typically assessed using in vitro receptor models, such as cell lines that have been genetically engineered to express the progesterone receptor and a reporter gene. Activation of the receptor by an agonist ligand leads to the expression of the reporter gene, which can be quantified.
Studies on norethindrone acetate have shown it to be a progesterone receptor agonist. nih.gov However, a search of the scientific literature did not yield any studies that have specifically investigated the agonistic or antagonistic properties of this compound on the progesterone receptor in in vitro models.
Interaction with Other Steroid Receptors (In Vitro)
Androgen Receptor Binding Studies
The binding of progestins to the androgen receptor is a key factor in determining their potential androgenic or anti-androgenic side effects. Norethindrone acetate has been shown to have a binding affinity for the androgen receptor. nih.gov In some studies, its binding affinity for AR was found to be similar to that of 5α-dihydrotestosterone (DHT), and it acted as a strong AR transactivation agonist. nih.gov
Detailed androgen receptor binding studies specifically for this compound, which would quantify its relative binding affinity (RBA) or Ki for the AR, are not available in the current body of scientific literature.
Table 2: Relative Binding Affinity (RBA) of Norethindrone Acetate for Steroid Receptors (Note: Data for this compound is not available in the reviewed literature.)
| Receptor | Relative Binding Affinity (%) |
|---|---|
| Progesterone Receptor (PR) | Data varies by study |
| Androgen Receptor (AR) | Effective nih.gov |
| Glucocorticoid Receptor (GR) | No effect nih.gov |
Estrogen and Glucocorticoid Receptor Cross-Reactivity
Cross-reactivity with the estrogen and glucocorticoid receptors is another important aspect of a progestin's in vitro profile. For norethindrone acetate, studies have shown that it can interfere with the binding of estradiol (B170435) to the estrogen receptor, although this interaction may be weak. medcraveebooks.comnih.gov For instance, one study noted that progestins, including norethindrone acetate, inhibited estradiol binding by 8-12% with a calculated Ki value in the micromolar range, suggesting low affinity. medcraveebooks.comnih.gov Regarding the glucocorticoid receptor, norethindrone acetate has been reported to have no significant binding effect. nih.gov
As with other endpoints, specific in vitro data on the cross-reactivity of this compound with estrogen and glucocorticoid receptors are absent from the published scientific literature.
While the methodologies for characterizing the molecular and cellular interactions of steroidal compounds are well-established, a thorough review of the scientific literature indicates a significant lack of specific in vitro data for this compound. Detailed research findings on its binding affinities (Kd, Ki) and functional activities (agonism, antagonism) at the progesterone, androgen, estrogen, and glucocorticoid receptors are not publicly available. Consequently, its molecular and cellular interaction profile remains uncharacterized. Future in vitro studies are necessary to elucidate the specific receptor binding and activation mechanisms of this particular compound.
Consequently, it is not possible to provide a detailed, evidence-based article on the specific topics of modulation of coagulation factor gene expression, effects on transcriptional regulation, network pharmacology, or in vitro studies on cellular apoptosis and proliferation pathways solely for this compound. The generation of such an article would require speculative information, which would not adhere to the principles of scientific accuracy.
Further research into this specific derivative is required to elucidate its distinct molecular and cellular activities. Until such data becomes available, a comprehensive discussion on these specific aspects of its pharmacology cannot be compiled.
Advanced Analytical Methodologies for Research Applications
Development of Ultra-High Performance Liquid Chromatography (UHPLC) Methods
Ultra-High Performance Liquid Chromatography (UHPLC) stands as a cornerstone for the analysis of pharmaceutical compounds, offering significant advantages in terms of speed, resolution, and solvent consumption over traditional High-Performance Liquid Chromatography (HPLC). The use of sub-2 µm particles in UHPLC columns allows for operation at higher linear velocities, leading to dramatic increases in resolution and sensitivity. researchgate.net
The development of a robust UHPLC method is critical for assessing the purity of 6β-Acetoxy Norethindrone (B1679910) Acetate (B1210297) in research samples. Such a method must be capable of separating the main compound from its potential impurities, including process-related impurities and degradation products. A stability-indicating gradient reverse-phase UHPLC method coupled with a photodiode array (PDA) detector has been developed for the analysis of Norethindrone Acetate (NA) and its organic impurities, which serves as a relevant model for 6β-Acetoxy Norethindrone Acetate. researchgate.net
In one such method, the chromatographic separation was achieved using a Zorbax SB-C18 analytical UHPLC column (100 x 2.1 mm, 1.8 µm particle size). The method demonstrated specificity, with no interference from excipients or degradation products at the retention time of the main compound. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for impurities were found to be as low as 0.001% and 0.003%, respectively, highlighting the method's sensitivity. researchgate.net
A key aspect of purity analysis is the ability to resolve known and potential impurities. For Norethindrone and its derivatives, impurities such as Norethindrone enolether (Imp-B), Delta-5(6)Norethindrone (Imp-C), and Delta-5(10)Norethindrone (Imp-D) are often considered. ijpsjournal.com The development of methods to separate these impurities is crucial for ensuring the quality of the active pharmaceutical ingredient.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Zorbax SB-C18 (100 x 2.1 mm, 1.8 µm) | researchgate.net |
| Mobile Phase | A: Water, B: Acetonitrile (gradient elution) | researchgate.net |
| Flow Rate | 0.4 mL/min | researchgate.net |
| Column Temperature | 40 °C | researchgate.net |
| Detection Wavelengths | 254 nm and 210 nm | researchgate.net |
| Injection Volume | 5 µL | researchgate.net |
The choice of column and the optimization of the gradient elution program are critical for achieving the desired separation of this compound from its closely related impurities. C18 columns are widely used for the analysis of steroids due to their hydrophobic nature, which provides good retention and separation. researchgate.netdoi.org The use of a Zorbax SB-C18 column has been shown to provide better separation compared to other columns for Norethindrone Acetate and its impurities. researchgate.net
Gradient elution, where the composition of the mobile phase is changed during the analytical run, is essential for separating compounds with a wide range of polarities. A typical gradient program for the analysis of Norethindrone Acetate and its impurities involves a mixture of water and acetonitrile. researchgate.net An optimized gradient ensures that all compounds are eluted with good peak shape and resolution within a reasonable timeframe.
The following table outlines a representative gradient elution program:
| Time (min) | % Solution B (Acetonitrile) | Reference |
|---|---|---|
| Initial | 40 | researchgate.net |
| 0.2 | 40 | researchgate.net |
| 9.2 | 55 | researchgate.net |
| 12.0 | 55 | researchgate.net |
| 12.2 | 90 | researchgate.net |
| 15.5 | 90 | researchgate.net |
| 15.8 | 40 | researchgate.net |
| 18.0 | 40 | researchgate.net |
Integration of Mass Spectrometry with Chromatography
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the definitive identification and structural elucidation of compounds. This combination leverages the separation power of chromatography with the high selectivity and sensitivity of mass spectrometric detection.
The integration of a PDA detector with a mass spectrometer (UHPLC-PDA-MS) offers a comprehensive approach to the analysis of this compound. The PDA detector provides spectral information across a range of wavelengths, which can aid in the initial identification of compounds, while the mass spectrometer provides molecular weight and fragmentation data for unambiguous identification. researchgate.net This orthogonal detector approach enhances the confidence in peak identification and purity assessment. researchgate.net
In the analysis of Norethindrone Acetate, UHPLC-PDA-MS has been successfully used to separate and identify all impurities, with a resolution of at least 2.0 between peaks. researchgate.net This indicates the method's capability to provide a detailed and reliable characterization of the sample.
Spectrophotometric Quantification Techniques
UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of pharmaceutical compounds in both bulk and formulation samples.
A UV spectrophotometric method for the estimation of Norethindrone Acetate has been developed and validated. The method utilizes a solvent system of methanol (B129727) and water (50:50), with the maximum absorbance observed at 256 nm. wisdomlib.org The method was found to be linear over a concentration range of 25 to 150 µg/mL, with a correlation coefficient of 0.9979. Current time information in Bangalore, IN. The accuracy of the method was confirmed by a percentage recovery of 100.2%. Current time information in Bangalore, IN. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.9 µg/mL and 3 µg/mL, respectively. Current time information in Bangalore, IN. These findings suggest that a similar spectrophotometric method could be developed and validated for the quantification of this compound.
Another study reported the development of a second-order derivative spectrophotometric method for the simultaneous estimation of Norethindrone Acetate and Ethinyl Estradiol (B170435). This technique can be useful for resolving overlapping spectra in mixtures.
UV-Vis Spectrophotometry for Concentration Determination
UV-Visible spectrophotometry stands as a straightforward, cost-effective, and accessible method for the quantification of norethindrone derivatives in various research applications. wisdomlib.org The principle of this technique lies in the absorption of ultraviolet light by the chromophore groups within the molecule. researchgate.net For norethindrone acetate, the parent compound of this compound, a maximum absorbance (λmax) is typically observed around 256 nm when using a 50:50 mixture of methanol and water as the solvent system. wisdomlib.orgwjpr.net Another study identified the λmax at 240 nm. The development of such a method involves producing a spectrum of the compound to identify the wavelength of maximum absorption. amazonaws.com This λmax is then used to measure the absorbance of solutions of varying concentrations to determine the amount of the compound present. researchgate.net The simplicity, selectivity, and sensitivity of UV/VIS spectrophotometry make it a traditional analytical method for determining drug content. researchgate.net
Method Validation for Linearity, Accuracy, Precision, and Robustness in Research Contexts
For any analytical method to be considered reliable for research purposes, it must undergo a rigorous validation process to demonstrate its performance characteristics. This validation typically assesses linearity, accuracy, precision, and robustness, often following guidelines from the International Conference on Harmonization (ICH). ijpsjournal.com
Linearity: This parameter establishes that the method's response is directly proportional to the concentration of the analyte over a given range. For norethindrone acetate, linearity has been confirmed in concentration ranges such as 25 to 150 µg/mL and 100-500 µg/mL. wisdomlib.org The strength of this linear relationship is measured by the correlation coefficient (r²), which should ideally be close to 0.999. wisdomlib.orgwjpr.net
Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. For a UV spectrophotometric method, a percentage recovery of 100.2% has been reported, indicating high accuracy. wisdomlib.orgwjpr.net Another study showed recovery in the range of 94.9 – 105.9%. sphinxsai.com
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or ruggedness). wisdomlib.org Reported %RSD values for repeatability have been as low as 0.22, with intermediate precision at 0.88, demonstrating the high consistency of the measurements. wisdomlib.orgwjpr.net
Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use. sphinxsai.com For chromatographic methods, this can involve altering conditions like flow rate or column temperature. sphinxsai.comresearchgate.net
| Validation Parameter | Finding | Reference |
| Linearity Range | 25 - 150 µg/mL | wisdomlib.org |
| Correlation Coefficient (r²) | 0.9979 | wisdomlib.orgwjpr.net |
| Accuracy (% Recovery) | 100.2% | wisdomlib.orgwjpr.net |
| Precision (%RSD - Repeatability) | 0.22 | wisdomlib.orgwjpr.net |
| Precision (%RSD - Intermediate) | 0.88 | wisdomlib.orgwjpr.net |
Impurity Profiling and Quantification in Research Materials
The control and monitoring of impurities in research materials are critical to ensure the quality, safety, and efficacy of the substance being studied. daicelpharmastandards.com Impurities can be related compounds from the synthesis process or products of degradation. daicelpharmastandards.com
Identification of Related Substances and Degradation Products
Various analytical techniques, particularly high-performance liquid chromatography (HPLC), are employed to separate and identify impurities. ijpsjournal.comresearchgate.net For norethindrone acetate and related compounds, several potential impurities and degradation products have been identified.
Stress studies, which expose the drug to conditions like acid, base, oxidation, heat, humidity, and light, are used to induce degradation and identify potential degradation products. sphinxsai.comresearchgate.net Norethindrone acetate shows significant degradation under acidic and basic conditions. researchgate.net
Identified related substances and degradation products for norethindrone and its acetate form include:
6α-hydroxy Norethindrone Acetate nih.govdoi.org
6β-hydroxy Norethindrone Acetate (also referred to as 6β-hydroxy-NEA), a main decomposition product. nih.govdoi.org
6-Keto Norethindrone Acetate nih.govsynzeal.com
Norandrostenedione (Impurity-A) ijpsjournal.com
Norethindrone enolether (Impurity-B) ijpsjournal.com
Delta-5(6)Norethindrone (Impurity-C) ijpsjournal.com
Delta-5(10)Norethindrone (Impurity-D) ijpsjournal.com
Norethindrone Acetate EP Impurity E veeprho.com
The aromatization of the steroid A-ring can lead to the formation of estrogen-like transformation products, such as 17α-ethinylestradiol. researchgate.net
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial performance characteristics of an analytical method for impurity quantification. ijpsjournal.com The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
These limits can be determined based on the standard deviation of the response and the slope of the calibration curve, using the formulas LOD = 3.3σ/S and LOQ = 10σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve. sepscience.com
For analytical methods developed for norethindrone acetate, the following LOD and LOQ values have been reported:
| Method | Analyte | LOD | LOQ | Reference |
| UV-Visible Spectroscopy | Norethindrone Acetate | 0.9 µg/mL | 3 µg/mL | wisdomlib.orgwjpr.netamazonaws.com |
| Second Order Derivative UV-Visible Spectrophotometry | Norethindrone Acetate | 2.133 µg/mL | 11.606 µg/mL | |
| UHPLC | Impurities | 0.001% to 0.015% | 0.003% to 0.05% | researchgate.net |
These values demonstrate that highly sensitive methods are available for detecting and quantifying trace amounts of impurities in research materials. researchgate.net
Emerging Research Frontiers and Future Perspectives
Advances in Stereoselective Synthesis of Complex Steroid Derivatives
The precise three-dimensional arrangement of atoms in a steroid molecule is paramount to its biological activity. Stereoselective synthesis, the ability to selectively produce a specific stereoisomer, is therefore a cornerstone of modern steroid chemistry. mdpi.comrsc.org Recent progress in this field is characterized by the development of novel catalytic methods that enable the efficient and highly selective construction of complex polycyclic ring systems and the installation of stereocenters with defined configurations. nih.govacs.org
These advancements are particularly relevant for the synthesis and modification of intricate molecules like 6β-acetoxy norethindrone (B1679910) acetate (B1210297). For instance, new strategies for the late-stage functionalization of the steroid skeleton, including selective C-H oxidation, could allow for the introduction of the 6β-acetoxy group with greater control and efficiency. nih.gov Furthermore, the development of chemoenzymatic strategies, which combine the precision of biocatalysis with the flexibility of chemical synthesis, offers a powerful approach for achieving high regio- and stereoselectivity in the synthesis of highly oxygenated steroid derivatives. researchgate.net As these synthetic methodologies become more refined, they will facilitate the creation of a diverse library of 6β-acetoxy norethindrone acetate analogs, which is crucial for structure-activity relationship studies and the development of next-generation compounds with improved properties.
High-Throughput Screening Methodologies for In Vitro Biological Activity
The ability to rapidly assess the biological activity of a large number of compounds is essential for modern drug discovery and mechanistic studies. youtube.com High-throughput screening (HTS) utilizes automated and robotic systems to test thousands to millions of compounds in a short period. researchgate.netyoutube.com In the context of steroid research, HTS assays are invaluable for screening libraries of synthetic derivatives, like analogs of this compound, against a variety of biological targets. nih.gov
Quantitative high-throughput screening (qHTS) represents a significant advancement, providing concentration-response data for thousands of chemicals, which is critical for understanding a compound's potency and efficacy. nih.gov These screening platforms can be used to evaluate the activity of this compound and its derivatives on various nuclear receptors, including progesterone (B1679170), androgen, and estrogen receptors, to build a comprehensive biological activity profile. nih.govmedcraveebooks.com The integration of HTS with other technologies, such as high-content imaging, allows for the simultaneous assessment of multiple cellular parameters, offering deeper insights into the cellular consequences of steroid action. nih.gov
Refinement of Computational Models for Predictive Biology
Computational modeling has become an indispensable tool in modern biological research, offering the potential to predict the biological activity of a compound before it is even synthesized. nih.gov For steroid hormones and their synthetic analogs, computational models can predict their binding affinity to various receptors and their potential metabolic fate. researchgate.net These models are continuously being refined through the integration of machine learning and artificial intelligence, which can analyze vast datasets to identify complex relationships between a molecule's structure and its biological function. mdpi.comnih.gov
In the case of this compound, refined computational models could be employed to predict how modifications to its structure would affect its interaction with different steroid receptors. nih.gov For example, these models could help in designing derivatives with enhanced selectivity for the progesterone receptor while minimizing off-target effects on the androgen receptor. nih.gov By simulating the docking of these virtual compounds into the ligand-binding pockets of target receptors, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process. mdpi.com
Exploration of Novel Biotransformation Enzymes and Pathways
The biological activity of a steroid is not solely determined by the parent compound but also by its metabolites, which can have similar, altered, or even opposing effects. nih.gov The study of steroid biotransformation, the enzymatic conversion of steroids in the body, is therefore crucial for a complete understanding of their pharmacology. nih.gov Research in this area is focused on identifying and characterizing novel enzymes and pathways involved in steroid metabolism. oup.comoup.com
Design of Next-Generation Steroid Probes for Mechanistic Studies
To dissect the intricate molecular mechanisms of steroid hormone action, researchers rely on sophisticated molecular probes. These probes are designed to visualize, track, and manipulate steroid receptors and their associated proteins within living cells. acs.org The development of next-generation steroid probes is a key area of research, with a focus on creating tools with improved specificity, sensitivity, and versatility.
For instance, fluorescently labeled analogs of this compound could be synthesized to visualize its binding to nuclear receptors in real-time. nih.gov Furthermore, the design of photo-activatable or "caged" probes would allow for the precise temporal and spatial control of receptor activation, enabling researchers to study the immediate downstream effects of receptor engagement. nih.gov The development of activity-based probes can also help in identifying the specific cellular targets of a steroid and its metabolites. acs.org These advanced molecular tools will be instrumental in elucidating the detailed mechanistic pathways through which this compound exerts its biological effects, including its influence on gene transcription and cell signaling. sigmaaldrich.comnih.govyoutube.com
Q & A
Basic Question: What are the major impurities associated with 6β-Acetoxy Norethindrone Acetate, and how are they quantified?
Answer:
The primary impurities include 6β-Hydroxy Norethindrone Acetate (CAS 6856-27-5), 6α-Hydroxy Norethindrone Acetate (CAS 6856-28-6), and 6-Keto-Norethindrone Acetate. These are monitored using reversed-phase HPLC with acetonitrile-water mobile phases (55:45), as per pharmacopeial guidelines . Quantification thresholds are defined by USP limits: individual impurities ≤1.0% and total impurities ≤4.0% . Impurities are synthesized and characterized via NMR and high-resolution mass spectrometry, with reference standards available for method validation .
Basic Question: What chromatographic methods are recommended for purity analysis of this compound?
Answer:
A validated stability-indicating HPLC-DAD method is recommended, using a C18 column and gradient elution with acetonitrile/water. This method separates degradation products (e.g., oxidation at C6) and process-related impurities (e.g., 6-Dehydro derivatives) with ≤2.0% RSD for precision . Pharmacopeial methods specify UV detection at 240 nm and system suitability criteria (theoretical plates ≥2000, tailing factor ≤2.0) .
Advanced Question: How can researchers resolve contradictions in clinical data on cardiovascular outcomes associated with progestins like this compound?
Answer:
Contradictions arise from study design variables, such as population selection (e.g., postmenopausal vs. premenopausal women) and endpoint definitions. For example, the HERS trial found no overall cardiovascular benefit but noted early thromboembolic risks . Researchers should conduct meta-analyses stratified by patient subgroups (age, baseline CVD risk) and adjust for confounders like concurrent estrogen use. Mechanistic studies on receptor binding kinetics (e.g., progesterone vs. androgen receptor affinity) may clarify tissue-specific effects .
Advanced Question: What methodological considerations are critical for synthesizing and characterizing this compound impurities?
Answer:
Key steps include:
- Stereoselective synthesis : Use chiral catalysts (e.g., Sharpless epoxidation) to control C6 hydroxyl configuration, avoiding α/β isomer cross-contamination .
- Characterization : Employ H/C NMR (e.g., δ 5.8 ppm for C4 olefinic proton) and HRMS (e.g., m/z 356.1988 for 6β-Hydroxy impurity) .
- Stability testing : Accelerated degradation under oxidative (HO), acidic (0.1N HCl), and photolytic conditions to validate impurity profiles .
Basic Question: What pharmacokinetic parameters define this compound’s bioavailability?
Answer:
After oral administration, this compound is rapidly deacetylated to norethindrone (t ~2 hours, C ~12 ng/mL). Its half-life is ~8 hours, with dose-linear kinetics up to 5 mg. Bioavailability is influenced by first-pass metabolism via CYP3A4, necessitating dose adjustments in hepatic impairment .
Advanced Question: How can researchers optimize experimental designs for evaluating this compound’s efficacy in endometriosis models?
Answer:
Use syngeneic rodent models with surgically induced endometriotic lesions. Key endpoints include lesion volume reduction (histopathology) and cytokine profiling (IL-6, TNF-α). Co-administer with estradiol to mimic clinical protocols (e.g., LUPRON DEPOT + 5 mg norethindrone acetate) and employ blinded, randomized allocation to reduce bias . Dose-response studies should span 3–6 months to assess rebound effects post-treatment .
Basic Question: What regulatory guidelines govern impurity profiling of this compound?
Answer:
Follow ICH Q3A/B thresholds: identification threshold = 0.1%, qualification threshold = 0.15%. USP monographs specify limits for critical impurities (e.g., 6-Keto-Norethindrone Acetate ≤2.5%) and require method validation per ICH Q2(R1) for accuracy (±2% recovery), precision (≤2% RSD), and robustness .
Advanced Question: How do structural modifications at C6 (e.g., hydroxyl vs. acetyl groups) impact this compound’s receptor binding?
Answer:
The C6β-acetoxy group enhances progesterone receptor (PR) binding affinity (K ~2.1 nM vs. 5.3 nM for norethindrone) by stabilizing the 17β-acetate conformation. In contrast, 6β-hydroxylation reduces PR binding by 40% due to steric hindrance. Molecular docking studies suggest the acetyl group forms hydrophobic interactions with PR’s Leu715 and Gln725 residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
